REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].CN(C)CCN(C)C.C([Li])CCC.[C:28](=[O:30])=[O:29]>C(OCC)C.O>[C:1]([O:5][C:6]([NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[C:28]([OH:30])=[O:29])=[O:14])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC=CC1)=O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition of the reagent
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then re-cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DISSOLUTION
|
Details
|
after complete dissolution of solid materials
|
Type
|
WASH
|
Details
|
The aqueous layer was washed 2× with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted 2× with MTB-ether
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with a small amount of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
WASH
|
Details
|
The residue was washed with hexane
|
Type
|
CUSTOM
|
Details
|
to remove oily by-products
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |